Eisen(III)-oxid-Gelb

Übersicht

Beschreibung

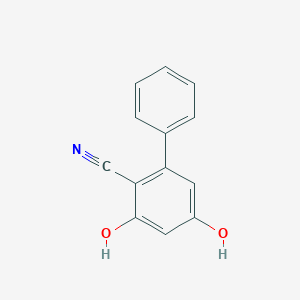

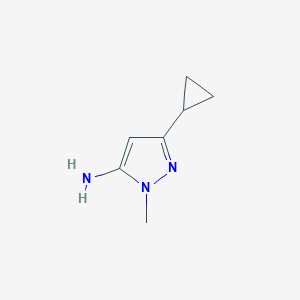

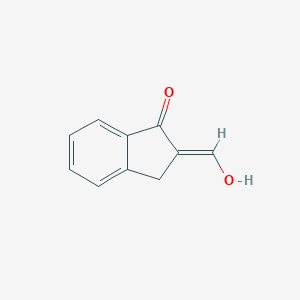

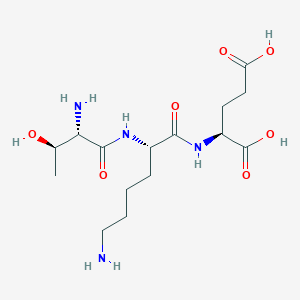

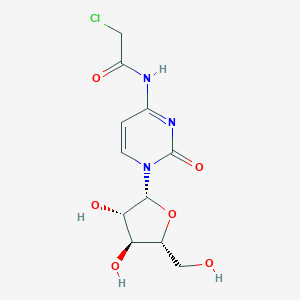

HLCL-61 Hydrochlorid (HLCL-61 HCL) ist ein potenter und selektiver Inhibitor der Protein-Arginin-Methyltransferase 5 (PRMT5). Diese Verbindung hat ein großes Potenzial für die Behandlung von akuter myeloischer Leukämie gezeigt, indem sie das Wachstum mehrerer akuter myeloischer Leukämie-Zelllinien und patientengewonnener Tumormuster hemmt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von HLCL-61 Hydrochlorid umfasst mehrere Schritte, darunter die Bildung der Kernstruktur und die anschließende Funktionalisierung. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Typischerweise werden organische Lösungsmittel und Reagenzien unter kontrollierten Temperatur- und Druckbedingungen verwendet .

Industrielle Produktionsmethoden: Die industrielle Produktion von HLCL-61 Hydrochlorid folgt Standardprotokollen für die Synthese von niedermolekularen Inhibitoren. Dies umfasst die großtechnische chemische Synthese, Reinigung und Qualitätskontrolle, um sicherzustellen, dass die Verbindung die geforderten Reinheits- und Potenzstandards erfüllt .

Wissenschaftliche Forschungsanwendungen

HLCL-61 Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeugverbindung verwendet, um die Rolle von PRMT5 in verschiedenen biochemischen Pfaden zu untersuchen. In der Biologie wird es verwendet, um die Auswirkungen der PRMT5-Inhibition auf zelluläre Prozesse wie Genexpression und Zelldifferenzierung zu untersuchen. In der Medizin wird HLCL-61 Hydrochlorid als potenzielles Therapeutikum für die Behandlung von akuter myeloischer Leukämie und anderen Krebserkrankungen untersucht. In der Industrie wird es zur Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt .

Wirkmechanismus

HLCL-61 Hydrochlorid entfaltet seine Wirkung durch selektive Inhibition von PRMT5, einem Enzym, das an der Methylierung von Argininresten an Histon- und Nicht-Histon-Proteinen beteiligt ist. Diese Inhibition führt zu Veränderungen in der Genexpression und zellulären Prozessen, was letztendlich zur Hemmung des Wachstums und der Proliferation von Krebszellen führt. Zu den molekularen Zielstrukturen und -wegen gehören die symmetrische Arginindimethylierung der Histone H3 und H4, die eine entscheidende Rolle bei der Regulation der Genexpression spielen .

Wirkmechanismus

Target of Action

Ferric oxide yellow, also known as yellow iron oxide or FeOH3, is an inorganic compound . It is primarily used as a pigment in the pharmaceutical and cosmetics industries . The primary targets of ferric oxide yellow are the substances it is intended to color, such as pharmaceutical tablets and cosmetic products .

Biochemical Pathways

Iron, a component of ferric oxide yellow, is a crucial element in various biochemical processes, including oxygen transport and dna synthesis .

Pharmacokinetics

In the case of other iron compounds, following intravenous administration, iron is transported as a complex with transferrin to target cells including erythroid precursor cells .

Action Environment

The action of ferric oxide yellow is influenced by environmental factors such as pH and temperature. For instance, ferric oxide yellow is insoluble in water at pH 7 . Its stability and efficacy as a pigment can be affected by these and other environmental conditions .

Biochemische Analyse

Biochemical Properties

Ferric Oxide Yellow is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it can interact with hydrogen peroxide in a reaction that is often used in assays .

Cellular Effects

The effects of Ferric Oxide Yellow on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The specific effects can vary depending on the context and the specific cells involved .

Molecular Mechanism

At the molecular level, Ferric Oxide Yellow exerts its effects through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ferric Oxide Yellow can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Ferric Oxide Yellow can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Ferric Oxide Yellow is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Ferric Oxide Yellow is transported and distributed within cells and tissues in various ways. This can include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Ferric Oxide Yellow can have effects on its activity or function. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of HLCL-61 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents and reagents under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of HLCL-61 hydrochloride follows standard protocols for the synthesis of small molecule inhibitors. This includes large-scale chemical synthesis, purification, and quality control to ensure the compound meets the required purity and potency standards .

Analyse Chemischer Reaktionen

Reaktionstypen: HLCL-61 Hydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins von funktionellen Gruppen, die von verschiedenen Reagenzien angegriffen werden können. Unter Standardlaborbedingungen finden typischerweise keine Oxidations- oder Reduktionsreaktionen statt .

Häufige Reagenzien und Bedingungen: Zu den gängigen Reagenzien, die in Reaktionen mit HLCL-61 Hydrochlorid verwendet werden, gehören organische Lösungsmittel wie Dimethylsulfoxid (DMSO) und Ethanol. Die Reaktionen werden typischerweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt, um optimale Reaktionsgeschwindigkeiten zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus Reaktionen mit HLCL-61 Hydrochlorid gebildet werden, sind typischerweise Derivate der ursprünglichen Verbindung mit Modifikationen an bestimmten funktionellen Gruppen. Diese Derivate werden oft verwendet, um die Struktur-Wirkungs-Beziehung zu untersuchen und die Wirksamkeit der Verbindung zu optimieren .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Zu den ähnlichen Verbindungen zu HLCL-61 Hydrochlorid gehören andere PRMT5-Inhibitoren wie EPZ015666 und GSK3326595. Diese Verbindungen zielen ebenfalls auf PRMT5 ab und haben ein Potenzial für die Behandlung verschiedener Krebsarten gezeigt .

Einzigartigkeit: Was HLCL-61 Hydrochlorid von anderen ähnlichen Verbindungen unterscheidet, ist seine hohe Selektivität und Potenz für PRMT5. Im Gegensatz zu anderen Inhibitoren hemmt HLCL-61 Hydrochlorid keine anderen Mitglieder der PRMT-Familie wie PRMT1, PRMT4 und PRMT7, was es zu einem gezielteren und effektiveren Therapeutikum macht .

Eigenschaften

IUPAC Name |

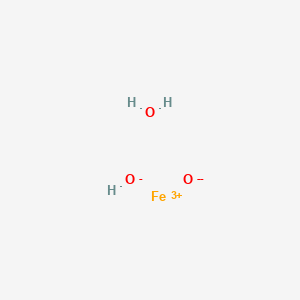

iron(3+);oxygen(2-);hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.2H2O.O/h;2*1H2;/q+3;;;-2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHBWEYLDHLIBQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[O-2].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51274-00-1 | |

| Record name | Ferric oxide, yellow [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051274001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron hydroxide oxide yellow | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC OXIDE YELLOW | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX438O2MRT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of ferric oxide yellow in the pharmaceutical industry?

A1: Ferric oxide yellow is used as a coloring agent in pharmaceutical tablets. For instance, it's found in Amaryl tablets (glimepiride), a medication for type 2 diabetes mellitus. [, ]

Q2: Are there concerns about the environmental impact of ferric oxide yellow production?

A2: While ferric oxide yellow itself is considered environmentally benign, its production can generate waste streams. Research focuses on minimizing these impacts through methods like utilizing byproducts from other industrial processes. One study details a method for synthesizing ferric oxide yellow pigment using waste iron scale, contributing to resource recovery and reducing waste. []

Q3: How does the production process affect the properties of ferric oxide yellow pigment?

A3: The method of synthesis directly influences the pigment's characteristics. Research highlights the development of low oil absorption ferric oxide yellow pigment. This innovation, achieved through a specific wet-method sulfate oxidation and densification process, results in a pigment beneficial for various applications. [] Another study focuses on creating high-temperature-resistant ferric oxide yellow pigment by coating it with silicon dioxide, aluminum phosphate, and aluminum hydroxide. This multi-step process enhances the pigment's stability at high temperatures, making it suitable for demanding applications. []

Q4: What innovations are being explored to make ferric oxide yellow production more sustainable?

A4: Researchers are actively developing environmentally friendly methods for ferric oxide yellow production. One study describes a device that utilizes alkaline liquor from a bipolar-membrane electrodialysis device as an alkali source during pigment synthesis. [] This approach aims to reduce the reliance on expensive and potentially polluting alkali sources, contributing to a more sustainable production process.

Q5: Beyond color, what other properties make ferric oxide yellow useful in various applications?

A5: Ferric oxide yellow is valued for its stability and compatibility with other materials. One study describes its incorporation into a plant fiber home door. [] The researchers highlight the pigment's contribution to the door's corrosion resistance and improved aesthetics.

Q6: What challenges exist in controlling the properties of ferric oxide yellow during synthesis?

A7: Achieving desired characteristics like low viscosity often requires precise control over reaction parameters. One study emphasizes the importance of factors like temperature, pH, and reaction time in a high-pressure reaction kettle for producing low-viscosity iron oxide yellow. [] Precisely controlling these variables is crucial for obtaining a pigment with the intended flow properties, impacting its suitability for different applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-3-[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B39047.png)